molecular formula C20H15NO4S2 B10870128 (5Z)-5-[2-(3,4-dimethoxyphenyl)-4H-chromen-4-ylidene]-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-[2-(3,4-dimethoxyphenyl)-4H-chromen-4-ylidene]-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B10870128
M. Wt: 397.5 g/mol
InChI Key: RMSMMRWANZZFPW-AQTBWJFISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[2-(3,4-DIMETHOXYPHENYL)-4H-CHROMEN-4-YLIDEN]-2-THIOXO-1,3-THIAZOLAN-4-ONE is a complex organic compound that belongs to the class of chromenylidene thiazolones This compound is characterized by its unique structure, which includes a chromenylidene moiety linked to a thiazolone ring

Preparation Methods

The synthesis of 5-[2-(3,4-DIMETHOXYPHENYL)-4H-CHROMEN-4-YLIDEN]-2-THIOXO-1,3-THIAZOLAN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.

Chemical Reactions Analysis

5-[2-(3,4-DIMETHOXYPHENYL)-4H-CHROMEN-4-YLIDEN]-2-THIOXO-1,3-THIAZOLAN-4-ONE undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-[2-(3,4-DIMETHOXYPHENYL)-4H-CHROMEN-4-YLIDEN]-2-THIOXO-1,3-THIAZOLAN-4-ONE involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to the disruption of cellular processes, such as DNA replication or protein synthesis, ultimately resulting in the desired therapeutic effects .

Comparison with Similar Compounds

5-[2-(3,4-DIMETHOXYPHENYL)-4H-CHROMEN-4-YLIDEN]-2-THIOXO-1,3-THIAZOLAN-4-ONE can be compared with other similar compounds, such as:

    Chalcones: Chalcones are structurally related compounds with a similar chromenylidene moiety.

    Thiazolones: Thiazolones are another class of compounds with a thiazolone ring. .

Properties

Molecular Formula

C20H15NO4S2

Molecular Weight

397.5 g/mol

IUPAC Name

(5Z)-5-[2-(3,4-dimethoxyphenyl)chromen-4-ylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H15NO4S2/c1-23-15-8-7-11(9-17(15)24-2)16-10-13(18-19(22)21-20(26)27-18)12-5-3-4-6-14(12)25-16/h3-10H,1-2H3,(H,21,22,26)/b18-13-

InChI Key

RMSMMRWANZZFPW-AQTBWJFISA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C2=C/C(=C/3\C(=O)NC(=S)S3)/C4=CC=CC=C4O2)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=C3C(=O)NC(=S)S3)C4=CC=CC=C4O2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.